2-(3-Phenylpyrrolidin-3-yl)ethanol
Overview
Description
2-(3-Phenylpyrrolidin-3-yl)ethanol, also known as PPE, is a chemical compound that has been of interest to scientists due to its potential applications in various fields. PPE is a chiral molecule, which means it has two mirror-image forms that differ in their spatial arrangement. This property makes PPE a useful tool in studying the effects of chirality on biological systems.
Mechanism Of Action
The mechanism of action of 2-(3-Phenylpyrrolidin-3-yl)ethanol is not fully understood. It is believed to interact with certain proteins and enzymes in the body, which may be involved in the development and progression of various diseases.
Biochemical And Physiological Effects
2-(3-Phenylpyrrolidin-3-yl)ethanol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects in animal models of neurological disorders. 2-(3-Phenylpyrrolidin-3-yl)ethanol has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(3-Phenylpyrrolidin-3-yl)ethanol in lab experiments is its chiral nature, which allows researchers to study the effects of chirality on biological systems. However, one limitation is that 2-(3-Phenylpyrrolidin-3-yl)ethanol is not widely available and can be expensive to synthesize.
Future Directions
There are several future directions for research on 2-(3-Phenylpyrrolidin-3-yl)ethanol. One area of interest is the development of new anticancer drugs based on the structure of 2-(3-Phenylpyrrolidin-3-yl)ethanol. Researchers are also exploring the potential use of 2-(3-Phenylpyrrolidin-3-yl)ethanol in the treatment of neurological disorders, and are investigating its mechanism of action in more detail. Additionally, there is interest in developing new synthesis methods for 2-(3-Phenylpyrrolidin-3-yl)ethanol that are more efficient and cost-effective.
Scientific Research Applications
2-(3-Phenylpyrrolidin-3-yl)ethanol has been studied for its potential applications in drug discovery and development. It has been shown to have activity against certain types of cancer cells, and researchers are exploring its use as a lead compound for developing new anticancer drugs. 2-(3-Phenylpyrrolidin-3-yl)ethanol has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(3-phenylpyrrolidin-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-7-12(6-8-13-10-12)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGZJQULYGMJGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594101 | |
Record name | 2-(3-Phenylpyrrolidin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpyrrolidin-3-yl)ethanol | |
CAS RN |
52423-63-9 | |
Record name | 3-Phenyl-3-pyrrolidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52423-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Phenylpyrrolidin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.